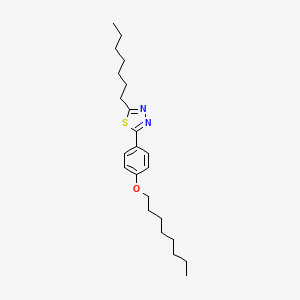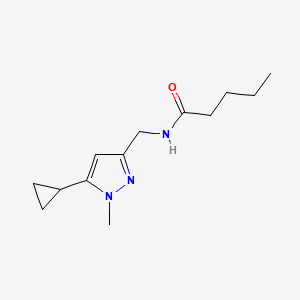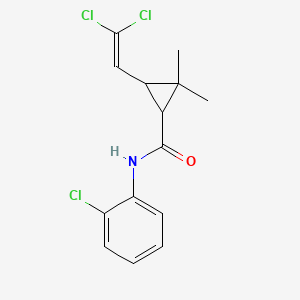
8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique bromine, chlorine, and methyl substitutions, which may impart distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 8th position of the purine ring.
Alkylation: Attachment of the 3-chloro-2-methylpropyl group at the 7th position.
Methylation: Addition of a methyl group at the 3rd position.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Alkylation: Employing alkyl halides (e.g., 3-chloro-2-methylpropyl chloride) in the presence of a base like potassium carbonate.
Methylation: Utilizing methyl iodide or dimethyl sulfate with a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Automated purification systems: For efficient separation and purification of the final product.
化学反应分析
Types of Reactions
8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Substitution: Using nucleophiles like amines or thiols in the presence of a base.
Oxidation: Employing oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Conducted under acidic or basic conditions, often with heat.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example:
Amination: Replacing the bromine atom with an amino group to form an aminopurine derivative.
Oxidation: Converting the methyl groups to carboxylic acids or aldehydes.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and its potential as a biochemical probe.
Medicine: Investigating its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Intercalation: Inserting itself between nucleic acid bases, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 8-bromo-7-(2-chloroethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-bromo-7-(3-chloropropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-bromo-7-(3-chloro-2-methylpropyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The unique combination of bromine, chlorine, and methyl substitutions in 8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing targeted chemical probes or therapeutic agents.
属性
IUPAC Name |
8-bromo-7-(3-chloro-2-methylpropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN4O2/c1-5(3-12)4-16-6-7(13-9(16)11)15(2)10(18)14-8(6)17/h5H,3-4H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRQDACBYWLJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)



![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720762.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)


![Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2720766.png)

